Cas no 27636-85-7 (Propane,heptafluoroiodo-)
Propane,heptafluoroiodo- structure
Product Name:Propane,heptafluoroiodo-
Numero CAS:27636-85-7
MF:C3F7I
MW:295.925397872925
CID:269760
PubChem ID:33977
Update Time:2025-04-19
Propane,heptafluoroiodo- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propane,heptafluoroiodo-
- 1,1,1,2,2,3,3-heptafluoro-3-iodopropane
- Heptafluorjodpropan
- Heptafluorjodpropan [Czech]
- Heptafluoroiodopropane
- Iodoheptafluoropropane
- A838412
- 754-34-7
- Heptafluoro-n-propyl iodide
- DTXSID1061073
- HF-1-IP
- H0596
- Perfluoropropyl iodide
- 1-Iodoperfluoropropane
- Propane,1,1,2,2,3,3-heptafluoro-3-iodo-
- Heptafluoropropyl iodide
- Perfluoro-1-iodopropane
- 1,1,2,2,3,3,3-Heptafluoro-1-iodopropane
- 1,1,1,2,2,3,3-heptakis(fluoranyl)-3-iodanyl-propane
- MS-20332
- Propane, 1,1,1,2,2,3,3-heptafluoro-3-iodo-
- Perfluoropropyl iodide, 98%
- AKOS015852659
- EINECS 248-584-8
- MFCD00001061
- 1-Perfluoropropyl iodide
- NSC-66409
- NSC66409
- 1-Iodoheptafluoropropane
- 1-iodoheptafluoro-n-propane
- NS00019233
- Propane, heptafluoro-1-iodo-
- NSC 66409
- D90914
- SCHEMBL697411
- EN300-117611
- Heptafluoro-1-iodo-n-propane
- NAB84BFK93
- FT-0607960
- EINECS 212-045-5
- Heptafluoropropyliodide
- n-Heptafluoropropyl iodide
- Heptafluoro-1-iodopropane
- 27636-85-7
- SY048536
- 1,1,2,2,3,3-Heptafluoro-3-iodopropane
-
- Inchi: 1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11
- Chiave InChI: XTGYEAXBNRVNQU-UHFFFAOYSA-N
- Sorrisi: IC(C(C(F)(F)F)(F)F)(F)F
Proprietà calcolate
- Massa esatta: 295.8928
- Massa monoisotopica: 295.89329
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 146
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0
- XLogP3: 3.4
Proprietà sperimentali
- Densità: 2.189
- Punto di fusione: -95.0 °C
- Punto di ebollizione: 37.9°Cat760mmHg
- Punto di infiammabilità: 3.4°C
- Indice di rifrazione: 1.361
- PSA: 0
Propane,heptafluoroiodo- Letteratura correlata
-
Yuanyuan An,Yuewen Li,Jie Wu Org. Chem. Front. 2016 3 570
-
2. Chemistry of low-valent metal isocyanide complexes. Part 2. Oxidative reactions of pentakis(t-butyl isocyanide)iron with alkyl, allyl, benzyl, fluoroalkyl, and pentafluorophenyl halides, and with trimethyloxonium tetrafluoroborate and diphenylacetylene. Evidence for isocyanide insertion reactions, and the molecular structure of [Fe(CNBut)3{1–4-η-C(NBut)C(Ph)C(Ph)C(NBut)}]Jean-Marie Bassett,Michael Green,Judith A. K. Howard,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1980 1779
-
3. Chemistry of low-valent metal isocyanide complexes. Part 2. Oxidative reactions of pentakis(t-butyl isocyanide)iron with alkyl, allyl, benzyl, fluoroalkyl, and pentafluorophenyl halides, and with trimethyloxonium tetrafluoroborate and diphenylacetylene. Evidence for isocyanide insertion reactions, and the molecular structure of [Fe(CNBut)3{1–4-η-C(NBut)C(Ph)C(Ph)C(NBut)}]Jean-Marie Bassett,Michael Green,Judith A. K. Howard,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1980 1779
-
4. Perfluoroalkyl derivatives of sulphur. Part XVIII. Reactions of polyfluoroiodoalkanes with sodium methanethiolate in the presence of dimethyl disulphide, and related reactionsBarry Haley,Robert N. Haszeldine,Barry Hewitson,Anthony E. Tipping J. Chem. Soc. Perkin Trans. 1 1976 525
-
5. Perfluoroalkyl derivatives of sulphur. Part XII. The reaction of heptafluoro-1-iodopropane with ethyl methyl sulphide, methyl trifluoromethyl sulphide, and methanethiolR. N. Haszeldine,R. B. Rigby,A. E. Tipping J. Chem. Soc. Perkin Trans. 1 1972 1506
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